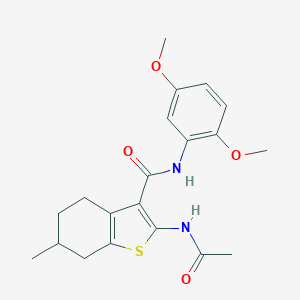![molecular formula C22H28N2O3S B289429 N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289429.png)
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] is a complex organic compound that features a furan ring, a carboxylic acid group, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro] typically involves multi-step organic reactions. One common method starts with furfural as the base substrate. The process involves the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare furoic acid . The target compound can be obtained by adding 7-bromo-1-heptene, tetrabutylammonium bromide (TBAB), and potassium carbonate .
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and the use of renewable resources like furfural, are often employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cuprous chloride, tert-butyl hydrogen peroxide, and potassium carbonate . Reaction conditions often involve moderate temperatures and the use of solvents like dioxane.
Major Products
Major products formed from these reactions include various furoic acid derivatives and substituted pyrrolidine compounds .
Aplicaciones Científicas De Investigación
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] has several scientific research applications:
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with various molecular targets. The pyrrolidine ring, for example, is known to interact with enantioselective proteins, affecting their biological activity . The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Furan derivatives: Compounds like 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid share the furan ring structure.
Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones are structurally similar due to the presence of the pyrrolidine ring.
Uniqueness
What sets furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro] apart is its unique combination of a furan ring, a carboxylic acid group, and a pyrrolidine moiety.
Propiedades
Fórmula molecular |
C22H28N2O3S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)14-8-9-15-17(13-14)28-20(23-19(25)16-7-6-12-27-16)18(15)21(26)24-10-4-5-11-24/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,23,25) |
Clave InChI |
SYEIERVPFCPBDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289347.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289350.png)
![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289353.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289354.png)
![N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289355.png)
![4-[(3-{[4-(ethoxycarbonyl)anilino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289358.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)

![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289369.png)
